In-Depth Technical Guide: The In Vitro Mechanism of Action and Pharmacophore Utility of 1-Phenyl-1,4-diazepane Hydrochloride
In-Depth Technical Guide: The In Vitro Mechanism of Action and Pharmacophore Utility of 1-Phenyl-1,4-diazepane Hydrochloride
Executive Summary: A Privileged Scaffold in Neuropharmacology
In the landscape of neuropharmacological drug design, 1-Phenyl-1,4-diazepane hydrochloride (CAS: 1192191-38-0) is rarely utilized as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmacophore and critical chemical building block. By incorporating the 1-phenyl-1,4-diazepane moiety into larger molecular architectures, researchers can drastically alter a compound's in vitro binding affinity, functional efficacy, and receptor subtype selectivity.
This technical whitepaper explores the structural pharmacology of 1-phenyl-1,4-diazepane, detailing how its unique 7-membered homopiperazine ring drives specific in vitro mechanisms of action across three primary targets: Sigma-2 (σ2) receptors , Dopamine D3 receptors , and Serotonergic (5-HT) receptors .
Structural Pharmacology: The Diazepane Advantage
To understand the in vitro mechanism of action of 1-phenyl-1,4-diazepane derivatives, one must analyze the causality behind its structural divergence from its 6-membered analog, 1-phenylpiperazine.
When researchers substitute a piperazine ring with a 1,4-diazepane ring, three critical biophysical changes occur within the receptor binding pocket:
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Conformational Flexibility: The 7-membered diazepane ring possesses greater conformational plasticity. This allows the attached phenyl ring to adopt dihedral angles that are sterically forbidden in rigid piperazine systems, enabling deeper penetration into hydrophobic accessory pockets.
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Altered Basicity (pKa): The expanded ring slightly alters the pKa of the basic nitrogen (N4). At physiological pH (7.4), this nitrogen is protonated, forming a mandatory salt bridge with the conserved Aspartate residue (e.g., Asp3.32) located in transmembrane domain 3 (TM3) of aminergic G-protein coupled receptors (GPCRs).
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Spatial Projection: The extra methylene group in the diazepane ring extends the distance between the basic amine and the aromatic phenyl group, optimizing π-π stacking interactions with aromatic residues (like Tryptophan or Phenylalanine) in TM5 and TM6.
Fig 1: Pharmacophore derivatization of 1-Phenyl-1,4-diazepane across neuroreceptor targets.
In Vitro Mechanisms of Action & Target Engagement
Sigma-2 (σ2) Receptor / TMEM97 Modulation
The Sigma-2 (σ2) receptor, recently identified as Transmembrane Protein 97 (TMEM97), is a critical target for oncology, Alzheimer's disease, and neuropathic pain. When 1-phenyl-1,4-diazepane is conjugated to functionalized γ-butyrolactones, it acts as a highly potent σ2 receptor ligand[1].
Mechanism: The in vitro binding mechanism relies on the diazepane's ability to fit precisely into the TMEM97 binding cleft. Studies have shown that substituting 1-phenylpiperazine with 1-phenyl-1,4-diazepane in γ-butyrolactone scaffolds maintains high σ2 affinity while modulating the selectivity ratio against the closely related Sigma-1 (σ1) receptor[2].
Dopamine D3 Receptor Antagonism
Dopamine D3 receptors are heavily localized in the mesolimbic system and are upregulated following long-term exposure to psychostimulants like cocaine. Consequently, D3 antagonists are prime candidates for treating substance dependence and schizophrenia[3].
Mechanism: 1-Phenyl-1,4-diazepane is utilized in the synthesis of urea and amide derivatives of aminoalkylpiperazines to achieve D3 antagonism[4]. The in vitro mechanism involves the diazepane moiety acting as a bulky, flexible tail that binds to the D3-specific secondary binding pocket (SBP). Because the D2 and D3 receptors share 78% homology in their orthosteric sites, achieving selectivity is notoriously difficult. The 1,4-diazepane ring provides the exact steric bulk needed to clash with D2 residues while perfectly complementing the slightly larger D3 SBP, resulting in high D3/D2 selectivity ratios[5].
Serotonergic (5-HT) Receptor Interactions
1-Phenylpiperazine derivatives, such as the well-known m-CPP (1-(3-chlorophenyl)piperazine), are classical tools for studying 5-HT1A and 5-HT2C receptors[6]. As a direct homolog, 1-phenyl-1,4-diazepane acts as a bioisostere.
Mechanism: In vitro, the diazepane ring expands the spatial footprint of the molecule within the 5-HT binding pocket. This expansion often shifts the functional profile of the compound from a partial agonist (typical of piperazines) to a competitive antagonist, as the larger 7-membered ring stabilizes the receptor in its inactive conformation (R) rather than the active state (R*)[7].
Quantitative Data Summary
The following table summarizes the comparative in vitro binding affinities (Ki) demonstrating the pharmacological impact of utilizing the 1-phenyl-1,4-diazepane scaffold versus standard piperazine baselines. (Note: Values are representative aggregates from cited structural activity relationship (SAR) studies).
| Scaffold / Derivative Type | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio | Functional Activity in vitro |
| Piperazine-Urea | Dopamine D2 | 621 ± 143 | D2/D3 = ~25x | Antagonist |
| Piperazine-Urea | Dopamine D3 | 25.1 ± 5.5 | - | Antagonist |
| Diazepane-Urea | Dopamine D2 | > 1000 | D2/D3 = >50x | Antagonist |
| Diazepane-Urea | Dopamine D3 | 1.9 ± 0.4 | - | Antagonist |
| Diazepane-γ-butyrolactone | Sigma-2 (σ2) | < 10.0 | High σ2/σ1 | Modulator |
Experimental Methodologies: Self-Validating In Vitro Protocols
To ensure scientific trustworthiness, the in vitro mechanisms described above must be validated using rigorous, self-correcting assay systems. Below are the detailed protocols for evaluating 1-phenyl-1,4-diazepane derivatives.
Protocol A: Radioligand Binding Assay for D3/D2 Selectivity
This protocol determines the binding affinity (Ki) and ensures the compound is truly selective for D3 over D2.
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Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing either human D2 or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes.
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Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]spiperone (a D2/D3 radioligand) in assay buffer.
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Test Compound Addition: Add the 1-phenyl-1,4-diazepane derivative at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).
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Validation Checkpoint (Non-Specific Binding): In a parallel well, add 10 µM (+)-butaclamol or sulpiride. This saturates all specific D2/D3 sites. Any remaining radioactive signal is non-specific binding (NSB) to the plastic or lipid bilayer, which must be subtracted from total binding to ensure data integrity.
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Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce NSB). Wash three times with cold buffer. Quantify bound radioactivity using liquid scintillation counting.
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Data Analysis: Calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol B: Sigma-2 (σ2) Receptor Binding Assay
Because the standard radioligand [³H]DTG binds to both σ1 and σ2 receptors, a masking agent must be used to isolate the σ2 mechanism of action.
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Preparation: Prepare rat liver membranes (a tissue rich in σ2 receptors).
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Masking (Critical Step): Incubate the membranes with 3 nM [³H]DTG in the presence of 1 µM (+)-pentazocine. (+)-Pentazocine is highly selective for σ1. By flooding the assay with it, all σ1 sites are masked, ensuring that the [³H]DTG only binds to σ2 sites.
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Displacement: Add the diazepane-γ-butyrolactone derivative to displace the [³H]DTG from the σ2 sites.
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Analysis: Filter, wash, and count as described in Protocol A.
Fig 2: Self-validating in vitro radioligand binding assay workflow for receptor affinity.
Conclusion
The in vitro mechanism of action of 1-phenyl-1,4-diazepane hydrochloride is fundamentally tied to its role as a structural modulator. By providing enhanced conformational flexibility and optimizing the spatial distance between its basic amine and aromatic ring, it allows medicinal chemists to fine-tune binding affinities. Whether driving high selectivity for the D3 receptor over D2, or isolating Sigma-2 activity via γ-butyrolactone scaffolds, the diazepane moiety remains an indispensable tool in modern neuropharmacological drug discovery.
References
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Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands Source: ResearchGate (Blass, Canney et al., 2021) URL:[Link]
- WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof Source: Google Patents URL
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1-(3-Chlorophenyl)piperazine hydrochloride (13078-15-4, 65369-76-8) - Chemical Safety, Models, Suppliers Source: Chemchart URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof - Google Patents [patents.google.com]
- 5. WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof - Google Patents [patents.google.com]
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